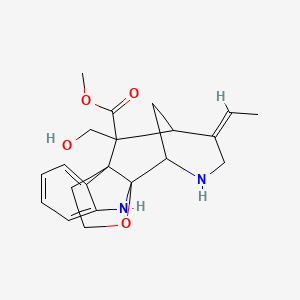
Lonicerine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lonicerine is a natural product found in Kopsia fruticosa and Kopsia singapurensis with data available.
Applications De Recherche Scientifique
Biological Activities
1. Antioxidant Properties
Lonicerine has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses, making it a candidate for further investigation in oxidative stress-related conditions .
2. Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties, potentially beneficial in treating inflammatory diseases. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its role as a natural anti-inflammatory agent .
3. Antimicrobial Activity
this compound demonstrates significant antimicrobial effects against various pathogens. Its efficacy against bacteria and fungi positions it as a potential therapeutic agent in treating infections .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating this compound's potential as a natural antioxidant .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies investigated the anti-inflammatory effects of this compound on human cell lines. The results showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound .
Data Tables
Future Research Directions
The exploration of this compound's applications is still in its early stages. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to better understand how it exerts its effects.
- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic potential of this compound.
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
methyl (13Z)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3+ |
Clé InChI |
OQJSSGHGITUGKL-QLKAYGNNSA-N |
SMILES isomérique |
C/C=C/1\CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
SMILES canonique |
CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
Synonymes |
lonicerine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















